6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidin-5-one derivative characterized by two key substituents:
- Position 2: A 4-methylpiperazin-1-yl group, a common pharmacophore in kinase inhibitors, enhancing solubility and target binding through hydrogen bonding.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHBUHQFZMDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one belongs to the pyridopyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyrido[4,3-d]pyrimidin-5(6H)-one with furan derivatives and piperazine. The reaction conditions often include refluxing in a suitable solvent, leading to the formation of the desired product in moderate to high yields.
The biological activity of pyridopyrimidine derivatives is often attributed to their ability to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one have been shown to inhibit DHFR, an essential enzyme in folate metabolism. This inhibition disrupts DNA synthesis and has implications in cancer therapy .
- Tyrosine Kinase Inhibition : These compounds also exhibit activity against tyrosine kinases, which are crucial in cell signaling pathways related to proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
- Histamine H4 Receptor Modulation : Some derivatives have been identified as antagonists for the histamine H4 receptor, which is involved in inflammatory responses and may be targeted for treating allergic diseases and autoimmune conditions .
Case Studies
Several studies highlight the efficacy of pyridopyrimidine derivatives:
- A study demonstrated that a related compound showed significant antitumor activity in vitro against various cancer cell lines by effectively inhibiting DHFR activity and inducing apoptosis in cancer cells .
- Another investigation found that derivatives with similar structural features exhibited promising results as anti-inflammatory agents by modulating histamine receptor activity, suggesting potential applications in treating allergic reactions and chronic inflammatory diseases .
Data Summary
Scientific Research Applications
The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, specifically focusing on its role as an inhibitor in enzyme activity, particularly related to demethylases, and its implications in cancer research and other therapeutic areas.
Chemical Composition
The molecular formula of 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is with a molecular weight of approximately 367.4 g/mol. Its structure features a pyrimidine core substituted with a furan ring and piperazine moiety, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of specific enzymes, particularly histone demethylases such as KDM4 and KDM5. These enzymes play critical roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression.
Case Study: KDM Inhibitors
Research indicates that derivatives of pyrido[4,3-d]pyrimidin-5(6H)-one exhibit potent inhibitory effects against KDM enzymes. For example, compounds structurally similar to 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one have shown selectivity for KDM4 over other KDM subfamilies, demonstrating their potential in treating cancers associated with dysregulated gene expression due to aberrant histone methylation .
Cancer Therapeutics
Given its role as a KDM inhibitor, this compound is being investigated for its potential in cancer therapy. The ability to modulate histone methylation patterns can lead to reactivation of tumor suppressor genes and inhibition of oncogenes.
Research Findings:
Studies have demonstrated that inhibiting KDMs can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics. For instance, the combination of this compound with standard chemotherapy agents has been explored to assess synergistic effects on tumor growth inhibition .
Neuropharmacology
Another promising application lies within neuropharmacology, where the piperazine component may contribute to neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Potential Mechanisms:
The interaction with serotonin and dopamine receptors could be significant for developing treatments for conditions such as depression and anxiety disorders .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Target Enzyme | Biological Activity |
|---|---|---|---|
| 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | Structure | KDM4/KDM5 | Inhibitor |
| 8-(4-(2-(4-(3-chlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | Structure | KDM3/KDM6 | Selective Inhibitor |
| N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | Unknown | Potential Neuroactive |
Comparison with Similar Compounds
Substituent Variations at Position 2
The 4-methylpiperazinyl group at position 2 distinguishes this compound from analogs:
- SKI-O-068: Features a (1R,4R)-cyclohexane-1,4-diamino group at position 2 and a 3-(trifluoromethyl)phenyl group at position 4. This compound inhibits Pim1 kinase, highlighting the role of bulky, hydrophobic substituents in kinase binding .
- PDK1 Inhibitors (GSK) : A patent describes pyrido[4,3-d]pyrimidin-5-ones with varied substituents at position 2, achieving IC50 values of 0.003–10 μM against PDK1. The 4-methylpiperazinyl group may offer improved solubility compared to hydrophobic substituents .
- Methylthio Derivatives : lists a compound with a 2-(methylthio) group, which may reduce solubility but enhance membrane permeability .
Substituent Variations at Position 6
- Phenylethynyl Derivatives : describes 8-(phenylethynyl)pyrido[4,3-d]pyrimidin-5-ones with aromatic substituents, which could improve π-π stacking interactions in kinase binding pockets .
- Alkenyl/Ethynyl Groups : Pyrido[2,3-d]pyrimidines with alkenyl/ethynyl substituents () demonstrate the importance of extended conjugated systems for DNA intercalation or topoisomerase inhibition .
- Furan-2-ylmethyl Group : The furan moiety in the target compound may enhance metabolic stability compared to phenyl or alkenyl groups, as furans are less prone to oxidative degradation.
Data Table: Structural and Functional Comparison
Key Findings
Position 2 Substituents: The 4-methylpiperazinyl group balances solubility and binding affinity, outperforming hydrophobic groups (e.g., cyclohexylamino) in aqueous environments .
Position 6 Substituents : The furan-2-ylmethyl group offers metabolic stability, while phenylethynyl groups enhance target engagement through aromatic interactions .
Target Flexibility : The pyrido[4,3-d]pyrimidin-5-one scaffold is adaptable to multiple kinase targets (Pim1, FGFR, PDK1) via substituent modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one?
- Methodology : The synthesis of pyrido[4,3-d]pyrimidinone derivatives typically involves multicomponent reactions. For example, condensation of substituted pyrimidine precursors with heterocyclic aldehydes (e.g., furan derivatives) under acidic or basic conditions is common. Piperazine derivatives like 4-methylpiperazine are introduced via nucleophilic substitution or Buchwald-Hartwig amination .
- Key Steps :
Formation of the pyrido[4,3-d]pyrimidinone core via cyclization.
Alkylation of the furan-2-ylmethyl group at the 6-position.
Introduction of the 4-methylpiperazine moiety at the 2-position using coupling reagents (e.g., Pd catalysts for C-N bond formation).
Q. How is structural characterization of this compound performed?
- Analytical Tools :
- NMR : 1H and 13C NMR to confirm substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm, piperazine N-CH3 at δ 2.3–2.5 ppm) .
- LC-MS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated m/z ~395.4 for C20H21N5O2).
- X-ray Crystallography : Used for resolving stereochemistry and confirming the pyrido-pyrimidine scaffold .
Advanced Research Questions
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- Experimental Design :
- Kinase Inhibition Assays : Screen against kinases (e.g., PI3K, mTOR) due to structural similarity to pyrido-pyrimidine kinase inhibitors .
- Anticancer Activity : Use cell lines (e.g., MCF-7, HeLa) with cytotoxicity measured via MTT assays. IC50 values are compared to reference compounds like gedatolisib .
- Pharmacokinetics : Rodent models assess bioavailability, with HPLC-MS quantifying plasma concentrations over time .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Key Modifications :
- Furan Replacement : Substitute furan with thiophene or pyrrole to evaluate heterocycle effects on solubility and target binding .
- Piperazine Modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to enhance selectivity for specific kinase domains .
- Data Analysis : Compare IC50 shifts (>2-fold indicates significant SAR impact) and logP values (via HPLC) to correlate hydrophobicity with activity .
Q. How should researchers address contradictions in biological activity data?
- Case Study : If conflicting IC50 values arise across assays (e.g., kinase vs. cytotoxicity), validate using orthogonal methods:
Repeat assays with ATP concentration standardization.
Use isothermal titration calorimetry (ITC) to measure direct binding affinities .
Cross-check with molecular docking to identify off-target interactions .
Experimental Design and Data Analysis
Q. What are the best practices for stability testing under physiological conditions?
- Protocol :
pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours.
Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; analyze degradation via LC-MS .
- Critical Parameters :
- Degradation Products : Identify hydrolyzed furan or oxidized piperazine derivatives (common in acidic conditions) .
Q. How to design a dose-response study for toxicity profiling?
- Steps :
In Vitro : Use a 10-point dilution series (1 nM–100 µM) in primary hepatocytes to assess liver toxicity (LDH release).
In Vivo : Administer escalating doses (10–100 mg/kg) in rodents; monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) .
- Statistical Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate LD50 and NOAEL (no-observed-adverse-effect level).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
